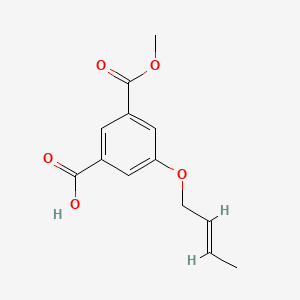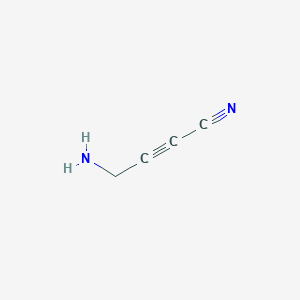
4-Aminobut-2-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobut-2-ynenitrile is an organic compound with the molecular formula C₄H₄N₂. It is characterized by the presence of an amino group (-NH₂) and a nitrile group (-C≡N) attached to a butynyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobut-2-ynenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobut-2-ynenitrile with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. For example, the reaction of 4-chlorobut-2-ynenitrile with ammonia can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Aminobut-2-ynenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding compounds like 4-aminobut-2-ynylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for the reduction of nitriles to amines.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: 4-Aminobut-2-ynylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Aminobut-2-ynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-aminobut-2-ynenitrile involves its interaction with various molecular targets. For example, in nucleophilic addition reactions, the nitrile group acts as an electrophile, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybut-2-ynenitrile: Similar structure but with a hydroxyl group instead of an amino group.
4-Chlorobut-2-ynenitrile: Contains a chlorine atom instead of an amino group.
4-Aminobut-2-enonitrile: Similar but with a double bond instead of a triple bond.
Uniqueness
4-Aminobut-2-ynenitrile is unique due to the presence of both an amino group and a nitrile group attached to a butynyl chain. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical transformations .
Properties
CAS No. |
739362-18-6 |
|---|---|
Molecular Formula |
C4H4N2 |
Molecular Weight |
80.09 g/mol |
IUPAC Name |
4-aminobut-2-ynenitrile |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h3,5H2 |
InChI Key |
BQLHZJVXMLIWMK-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
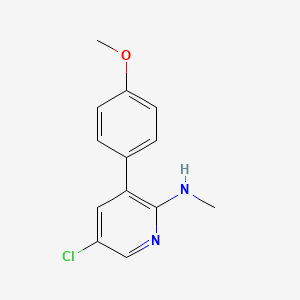

![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)
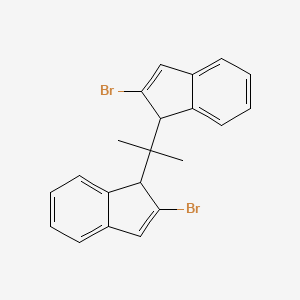
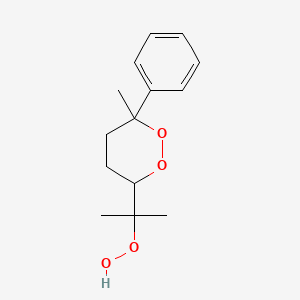
![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)
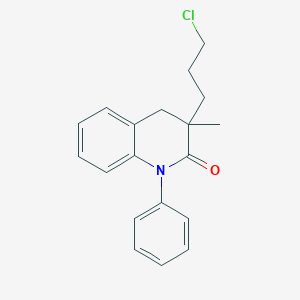
![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
